

Application Notes and Protocols for MitoPerOx in Oxidative Stress Analysis

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Compound of Interest

Compound Name: MitoPerOx

Cat. No.: B15557274

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For Researchers, Scientists, and Drug Development Professionals

Introduction to MitoPerOx

MitoPerOx is a ratiometric, fluorescent probe designed for the specific detection of lipid peroxidation within the mitochondria of living cells.[1] This lipophilic cation is derived from the C11-BODIPY(581/591) probe and is engineered to accumulate in mitochondria, driven by the mitochondrial membrane potential.[1][2] The core of its functionality lies in its ability to exhibit a distinct shift in fluorescence emission upon oxidation by lipid peroxy radicals. In its reduced state, **MitoPerOx** fluoresces at approximately 590 nm (red). Upon reacting with lipid peroxides, its emission maximum shifts to about 520 nm (green).[2][3] This ratiometric capability allows for a more precise and quantitative analysis of mitochondrial oxidative stress, as the ratio of the two emission intensities is independent of probe concentration and mitochondrial mass.

The triphenylphosphonium cation component of **MitoPerOx** facilitates its selective uptake into the mitochondrial matrix.[3] This targeted localization is crucial for specifically assessing mitochondrial lipid peroxidation, a key event in various cellular processes and pathologies, including apoptosis, ferroptosis, and drug-induced toxicity.[4]

Applications in Research and Drug Development

The unique characteristics of **MitoPerOx** make it a valuable tool for a range of applications in both basic research and pharmaceutical development.

- **Elucidating Disease Mechanisms:** Mitochondrial oxidative stress is implicated in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. **MitoPerOx** can be employed to investigate the role of mitochondrial lipid peroxidation in the initiation and progression of these conditions.
- **Drug Discovery and Screening:** High-throughput screening assays can be developed using **MitoPerOx** to identify compounds that either induce or inhibit mitochondrial oxidative stress. [5][6] This is particularly relevant for:
 - **Toxicity Screening:** Early identification of drug candidates that cause mitochondrial toxicity can significantly reduce late-stage attrition in drug development.[4] Assays based on **MitoPerOx** can provide a sensitive endpoint for mitochondrial liability.
 - **Efficacy Screening:** For diseases where oxidative stress is a key pathological feature, **MitoPerOx** can be used to screen for compounds with antioxidant properties that specifically target mitochondria.
- **Ferroptosis Research:** Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. **MitoPerOx** is an effective tool for studying the role of mitochondrial lipid peroxidation in this process.
- **Environmental Toxin Assessment:** The probe can be used to evaluate the impact of environmental toxins and pollutants on mitochondrial health.

Data Presentation

The ratiometric nature of **MitoPerOx** allows for the clear presentation of quantitative data. The ratio of the fluorescence intensity at 520 nm (oxidized) to 590 nm (reduced) provides a robust measure of mitochondrial lipid peroxidation.

Table 1: Example of Quantitative Data for **MitoPerOx** Flow Cytometry Analysis

Treatment Group	Mean Fluorescence Intensity (MFI) at 520 nm (Green)	Mean Fluorescence Intensity (MFI) at 590 nm (Red)	520 nm / 590 nm Ratio (Fold Change vs. Control)
Untreated Control	150	750	1.0
Vehicle Control	155	745	1.04
Oxidative Stress Inducer (e.g., 10 μ M Erastin)	600	400	7.5
Test Compound A (1 μ M) + Oxidative Stress Inducer	450	500	4.5
Test Compound B (1 μ M) + Oxidative Stress Inducer	200	700	1.43

Note: The values presented in this table are for illustrative purposes and will vary depending on the cell type, experimental conditions, and flow cytometer settings.

Experimental Protocols

Protocol 1: General Flow Cytometry Analysis of Mitochondrial Lipid Peroxidation using MitoPerOx

This protocol provides a general procedure for staining cells with **MitoPerOx** and analyzing them by flow cytometry.

Materials:

- **MitoPerOx** probe
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)

- Cell culture medium (phenol red-free recommended for fluorescence assays)
- Cells of interest
- Flow cytometer with 488 nm excitation laser and detectors for green (~520 nm) and red (~590 nm) fluorescence.

Procedure:

- Reagent Preparation:
 - Prepare a 1 mM stock solution of **MitoPerOx** in high-quality, anhydrous DMSO.[3]
 - Store the stock solution at -20°C, protected from light and moisture.
 - On the day of the experiment, dilute the **MitoPerOx** stock solution to the desired working concentration (typically 100 nM - 1 µM) in pre-warmed, serum-free, phenol red-free cell culture medium or PBS.[3] The optimal concentration should be determined empirically for each cell type.
- Cell Preparation:
 - Culture cells to the desired confluency.
 - For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize cell stress. For suspension cells, proceed directly to the next step.
 - Wash the cells once with PBS and resuspend them in pre-warmed, serum-free, phenol red-free medium at a concentration of 1×10^6 cells/mL.
- Staining:
 - Add the **MitoPerOx** working solution to the cell suspension.
 - Incubate the cells for 30 minutes at 37°C in the dark.[3]
- Induction of Oxidative Stress (Optional):

- If investigating the effect of a specific treatment, add the compound of interest to the cells at the desired concentration and incubate for the appropriate duration. A positive control, such as a known inducer of oxidative stress (e.g., H₂O₂ or erastin), should be included.
- Washing:
 - After incubation, wash the cells twice with 1-2 mL of pre-warmed PBS.
 - Centrifuge the cells at 400 x g for 5 minutes between washes.
 - Resuspend the final cell pellet in 0.5 mL of PBS for flow cytometry analysis.
- Flow Cytometry Analysis:
 - Excite the cells with a 488 nm laser.
 - Collect the fluorescence emission in two channels:
 - Green channel (e.g., 525/50 nm bandpass filter) for the oxidized form of **MitoPerOx**.
 - Red channel (e.g., 585/42 nm bandpass filter) for the reduced form of **MitoPerOx**.
 - Set up appropriate voltage settings for the detectors to ensure the cell populations are on scale.
 - Acquire data for a sufficient number of events (typically 10,000 - 50,000 cells).
 - For ratiometric analysis, calculate the ratio of the mean fluorescence intensity (MFI) of the green channel to the MFI of the red channel for each sample.

Protocol 2: High-Throughput Screening of Compounds for Mitochondrial Oxidative Stress Modulation

This protocol is adapted for a 96-well plate format suitable for drug screening.

Materials:

- All materials from Protocol 1.

- 96-well black, clear-bottom tissue culture plates.
- Plate-based flow cytometer or a high-content imaging system with flow cytometry capabilities.

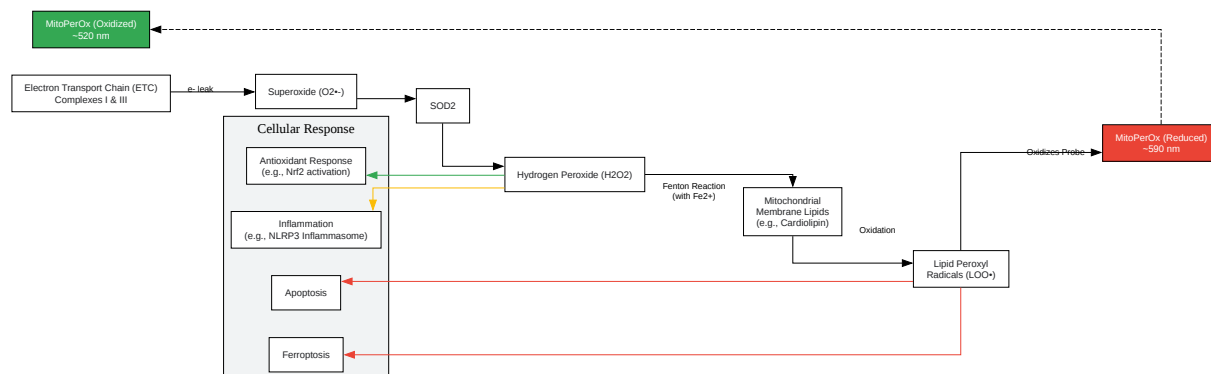
Procedure:

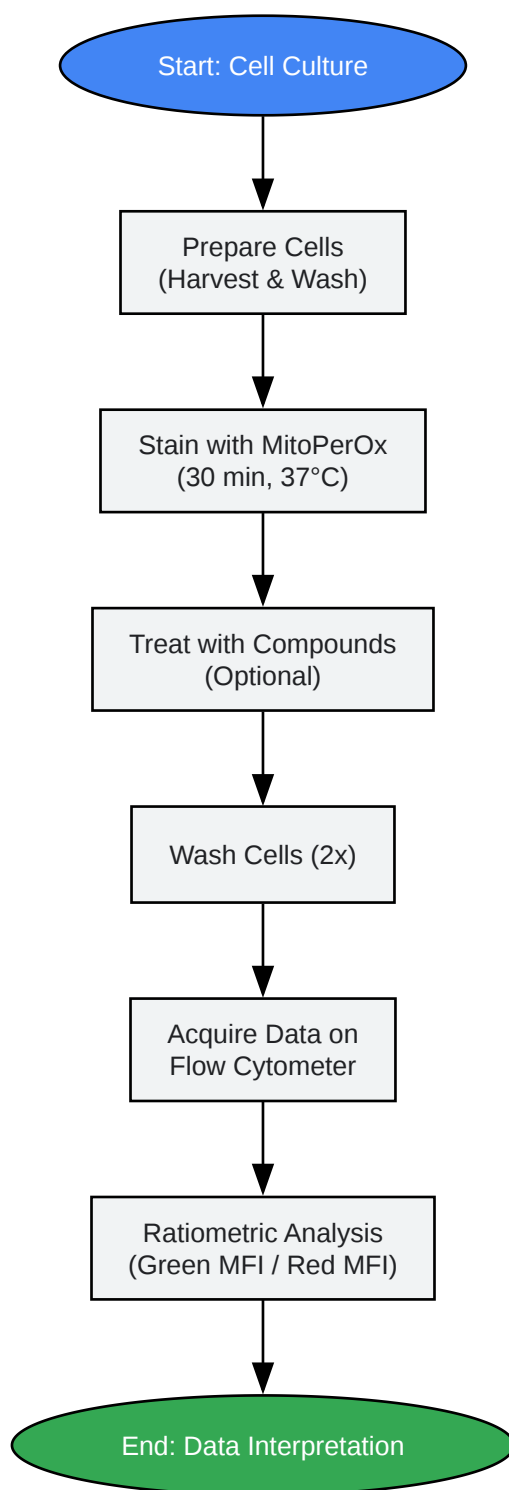
- Cell Seeding:
 - Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
- Compound Treatment:
 - Prepare serial dilutions of test compounds in a separate 96-well plate.
 - Add the compounds to the corresponding wells of the cell plate and incubate for the desired time. Include vehicle controls and positive controls (inducers of oxidative stress).
- **MitoPerOx** Staining:
 - Prepare a 2X working solution of **MitoPerOx** in serum-free, phenol red-free medium.
 - Carefully remove the compound-containing medium from the wells and add the 2X **MitoPerOx** solution.
 - Incubate for 30 minutes at 37°C in the dark.
- Washing:
 - Gently wash the cells twice with pre-warmed PBS.
- Analysis:
 - Resuspend the cells in PBS.
 - Acquire data using a plate-based flow cytometer, collecting fluorescence in the green and red channels.

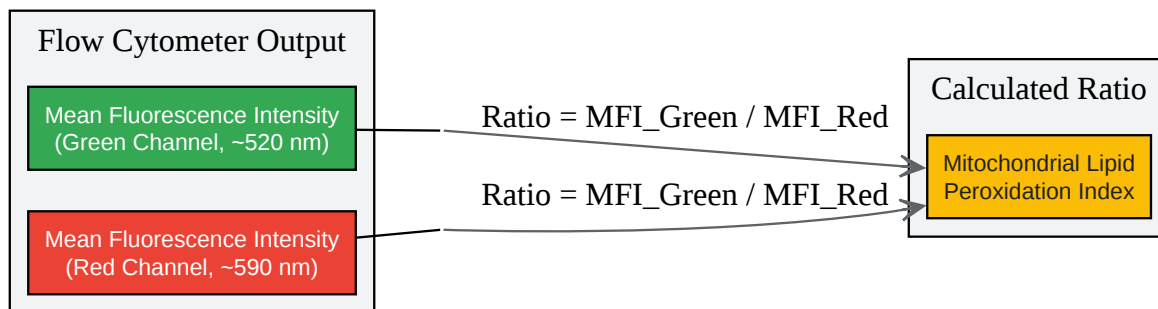
- Calculate the ratiometric value (green/red fluorescence) for each well.
- Analyze the data to identify compounds that significantly alter the ratiometric signal compared to controls.

Visualizations

Signaling Pathway of Mitochondrial Oxidative Stress







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